2-Amino-4-methyl-3-nitropyridine
Overview
Description
2-Amino-4-methyl-3-nitropyridine is a compound with the molecular formula C6H7N3O2 . It is used as an intermediate in the preparation of N-(pyridinyl)benzenesulfonamides with antibacterial and antifungal activities . It can also be used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate and 3-substituted azaindoles .
Synthesis Analysis
The synthesis of 2-Amino-4-methyl-3-nitropyridine involves the addition of hydrazine hydrate at the N-C 2 bond, followed by the elimination of ammonia and reduction of the nitro group to amino . This compound can also be prepared by the malonation of 4-methoxy-3-nitropyridine with sodium diethyl malonate .Molecular Structure Analysis
The crystal structure of 2-amino-4-methyl-3-nitropyridine has been elucidated . The compounds crystallize in the monoclinic P2(1)/n, triclinic P-1, and monoclinic C2/c space groups .Chemical Reactions Analysis
A probable reaction mechanism involves the addition of hydrazine hydrate at the N-C 2 bond, followed by the elimination of ammonia and reduction of the nitro group to amino . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2-Amino-4-methyl-3-nitropyridine has a molecular weight of 153.14 . The compound’s melting point is between 136-140 °C .Scientific Research Applications
Molecular and Crystal Structure Studies
2-Amino-4-methyl-3-nitropyridine has been extensively studied for its molecular and crystal structures. A study by Bryndal et al. (2012) analyzed its crystal structures, stabilized by a combination of hydrogen bonds, using Density Functional Theory (DFT) and X-ray studies. This research offers insights into the molecular arrangement and stability of such compounds, which are crucial in the field of crystallography and material science (Bryndal et al., 2012).
Biotransformation Studies
The biotransformation of 2-Amino-4-methyl-3-nitropyridine has been explored by Tully et al. (2012), revealing its conversion into various derivatives via microbial action. This study is significant in understanding the metabolic pathways and potential applications in biotechnology and pharmaceutical synthesis (Tully et al., 2012).
Vibrational Spectral Studies
Balachandran et al. (2012) conducted vibrational spectral studies of derivatives of 2-Amino-4-methyl-3-nitropyridine. Their research, using infrared absorption and Raman spectroscopy, is pivotal in understanding the vibrational properties of these compounds, which is essential for the development of new materials and analysis of chemical structures (Balachandran et al., 2012).
Quantum Chemical Studies
Sivaprakash et al. (2019) performed quantum chemical studies on 2-Amino-3-methyl-5-nitropyridine, a related compound, which involved analyzing its molecular structure and energy. Such studies are crucial for predicting the reactivity and stability of chemical compounds, which have implications in materials science and chemistry (Sivaprakash et al., 2019).
Fluorescent Probe Development
Research by Singh et al. (2020) on 2-aminoethylpyridine based fluorescent compounds offers insight into the development of new fluorescent probes, which have significant applications in sensing and detection technologies (Singh et al., 2020).
Anticoccidial Agents Synthesis
Morisawa et al. (1977) explored the synthesis of nitropyridinecarboxamides, including derivatives of 2-Amino-4-methyl-3-nitropyridine, for their anticoccidial activity. Such studies contribute to the development of veterinary pharmaceuticals and understanding of disease control in animals (Morisawa et al., 1977).
Nonlinear Optical Properties
Masse and Zyss (1991) investigated the quadratic nonlinear optical properties of 2-amino-5-nitropyridinium dihydrogen monophosphate, a related compound, showcasing its potential in optical and electronic applications (Masse & Zyss, 1991).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
2-Amino-4-methyl-3-nitropyridine was used in the synthesis of 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and 2-amino-4-methyl-3-nitropyridine-1-oxide by undergoing biotransformation by Cunninghamella elegans ATCC 26269 . This suggests potential future directions in the field of biotransformation and the synthesis of new compounds.
properties
IUPAC Name |
4-methyl-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMZGACFMXZAAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287771 | |
Record name | 2-Amino-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methyl-3-nitropyridine | |
CAS RN |
6635-86-5 | |
Record name | 6635-86-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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